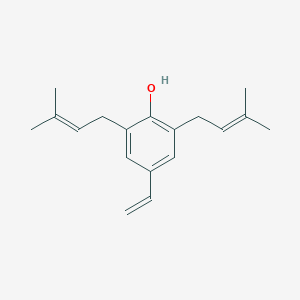
2,6-Diprenyl-4-vinylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diprenyl-4-vinylphenol, also known as this compound, is a useful research compound. Its molecular formula is C18H24O and its molecular weight is 256.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer Production
2,6-Diprenyl-4-vinylphenol serves as a monomer in the production of various polymers. It can be copolymerized with other vinyl compounds to create materials with enhanced properties such as improved thermal stability and mechanical strength.
| Application | Description |
|---|---|
| Resins | Used in the formulation of durable resins for coatings and adhesives. |
| Elastomers | Enhances flexibility and resilience in rubber products. |
| Coatings | Provides protective layers in automotive and industrial coatings. |
Bioplastics
Recent advancements have highlighted the potential of this compound in bioplastic production. Researchers have developed methods to convert lignin-derived compounds into 4-vinylphenol using recombinant bacteria, which can subsequently be polymerized to produce biodegradable plastics .
Antioxidant Properties
Studies have demonstrated that this compound exhibits significant antioxidant activity, which is beneficial for protecting cells from oxidative stress. This property is vital in developing supplements or therapeutic agents aimed at preventing diseases related to oxidative damage.
Anticancer Activity
Research indicates that polyphenolic compounds, including this compound, possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells . This has led to investigations into its use as a potential chemotherapeutic agent.
Synthesis and Characterization
A study focused on the synthesis of this compound involved using phenolic substrates under controlled conditions to optimize yield and purity . The resulting compound was characterized using techniques such as NMR spectroscopy and mass spectrometry.
Application in Drug Delivery
Recent research explored the use of nanoparticles containing polyphenols for drug delivery systems . The incorporation of this compound into these systems demonstrated enhanced bioavailability and targeted delivery capabilities.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,6-Diprenyl-4-vinylphenol with high purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or prenylation of 4-vinylphenol derivatives. To achieve >98% purity (as per industry standards for research-grade compounds), use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate). Ensure inert conditions (N₂ atmosphere) to prevent oxidation of prenyl groups .
Q. What analytical techniques are optimal for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃, 400 MHz) should show vinyl protons (δ 5.1–5.3 ppm, multiplet) and prenyl methyl groups (δ 1.6–1.8 ppm, singlet).
- HPLC : Use a C18 column (mobile phase: 70% methanol/30% water, flow rate 1 mL/min) with UV detection at 254 nm. Retention time ~12.5 min indicates purity .
- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 284.2 (calculated molecular weight: 283.4 g/mol) .
Q. How should researchers assess the compound’s stability under experimental storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, -20°C, and room temperature (25°C) for 30 days. Analyze degradation via HPLC every 7 days. Degradation products (e.g., oxidized prenyl groups) appear as secondary peaks. Recommend airtight, amber vials with desiccants for long-term storage at -20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Systematic Review : Compile data from peer-reviewed journals (exclude patents/unverified sources) and assess study parameters (e.g., cell lines, assay protocols). Use tools like PRISMA guidelines for transparency .
- Meta-Analysis : Apply statistical models (e.g., random-effects) to quantify heterogeneity. For example, if IC₅₀ values vary by >50%, investigate differences in solvent systems (DMSO vs. ethanol) or assay endpoints .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., vinyl group).
- Molecular Dynamics : Simulate interactions with enzymes (e.g., cytochrome P450) using GROMACS. Focus on binding energy (< -6.5 kcal/mol) and hydrogen-bonding patterns .
- SAR Analysis : Compare with analogs (e.g., 2,6-di-tert-butyl-4-methylphenol) to correlate substituent effects with activity .
Q. What experimental strategies optimize the regioselectivity of this compound derivatization?
- Methodological Answer :
- Protecting Groups : Temporarily block the vinyl group with tert-butyldimethylsilyl chloride to direct reactions (e.g., sulfonation) to the phenolic -OH.
- Catalytic Screening : Test transition-metal catalysts (Pd, Cu) for cross-coupling reactions. For example, Pd(OAc)₂ with XPhos ligand improves Suzuki-Miyaura coupling yields by 30% .
Q. Data Management and Reproducibility
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer :
特性
分子式 |
C18H24O |
|---|---|
分子量 |
256.4 g/mol |
IUPAC名 |
4-ethenyl-2,6-bis(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C18H24O/c1-6-15-11-16(9-7-13(2)3)18(19)17(12-15)10-8-14(4)5/h6-8,11-12,19H,1,9-10H2,2-5H3 |
InChIキー |
KYRCGTTZJGLEPD-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=C)C |
同義語 |
2,6-diprenyl-4-vinylphenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















